molecular formula C7H7Br2NO B1616333 2-(Aminomethyl)-4,6-dibromophenol CAS No. 5428-91-1

2-(Aminomethyl)-4,6-dibromophenol

Cat. No.: B1616333
CAS No.: 5428-91-1
M. Wt: 280.94 g/mol
InChI Key: YHZLVKSVOXPSQJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dibromophenol (CAS 701-68-8) is an aromatic organic compound featuring both phenol and benzylamine functional groups, with bromine substituents at the 4 and 6 positions. Its molecular formula is C 7 H 7 Br 2 NO, and it has a molecular weight of 280.95 g/mol . This structure makes it a versatile intermediate in organic synthesis and materials science research. While specific biological activity data for this exact compound is limited in the public domain, its structural features suggest significant research potential. Compounds within the broader class of brominated phenols are frequently investigated for their biological activities, which can include antimicrobial properties . Furthermore, structurally similar dibrominated aminophenols have been identified as key monomers in the synthesis of conjugated polymers via oxidative processes . These polymers are of high interest for applications in organic electronics, such as conducting polymers and organic light-emitting diodes (OLEDs) . Researchers may also explore its use as a precursor for synthesizing Schiff base ligands, given the presence of the primary aminomethyl group, which can condense with aldehydes to form imines for coordination chemistry and enzyme activation studies . This product is intended for research and further manufacturing applications only. It is not for direct human use, diagnostic use, or any veterinary applications.

Properties

CAS No.

5428-91-1

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dibromophenol

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2

InChI Key

YHZLVKSVOXPSQJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CN)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Br)Br

Other CAS No.

5428-91-1

Origin of Product

United States

Scientific Research Applications

Overview

2-(Aminomethyl)-4,6-dibromophenol, a brominated phenolic compound, has garnered attention in various scientific fields due to its unique chemical structure and biological properties. This compound is characterized by the presence of two bromine atoms and an amino group, contributing to its reactivity and potential applications in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Environmental Applications

The compound's brominated structure makes it relevant in environmental chemistry.

  • Pollutant Degradation : Studies have explored the use of this compound in the degradation of environmental pollutants. Its reactive nature allows it to participate in reactions that break down harmful substances in contaminated water sources .
  • Bioremediation : Its potential role in bioremediation efforts is under investigation, particularly concerning the removal of heavy metals and organic pollutants from soil and water .

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Environmental SciencePollutant DegradationBreaks down pollutants in water
BioremediationRemoves heavy metals from environments

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that indicates strong antibacterial properties, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. Mechanistic studies indicated that the compound activates apoptotic pathways, highlighting its potential use as a chemotherapeutic agent.

Case Study 3: Environmental Remediation

Research focused on the degradation of chlorinated organic pollutants using this compound showed promising results. The compound facilitated the breakdown of these pollutants under specific conditions, indicating its applicability in environmental cleanup efforts.

Comparison with Similar Compounds

2-(2',4'-Dibromophenoxy)-4,6-dibromophenol

Structural Differences :

  • Substituents: Contains a dibromophenoxy group (-O-C₆H₃Br₂) at the 2-position instead of an aminomethyl group.
  • Biological Activity : Exhibits potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values as low as 2 µg/mL. However, it lacks antifungal activity even at 100 µg/mL .
  • Cross-Resistance: No cross-resistance with antibiotics like erythromycin, β-lactams, or vancomycin, suggesting a unique mechanism of action .

Implications for 2-(Aminomethyl)-4,6-dibromophenol: The aminomethyl group may alter bioavailability or target interactions compared to the phenoxy analog. Further studies could explore whether this substitution enhances antifungal activity or modifies antibacterial efficacy.

Schiff Base Ligands with Bromophenol Cores

Example Compound: [Zn(L2)₂], where HL2 = 2-((E)-(2,6-diisopropylphenylimino)methyl)-4,6-dibromophenol .

  • Structural Features: Contains an iminomethyl (-CH=N-) group instead of aminomethyl. This allows coordination to metals (e.g., Zn²⁺), forming tetrahedral complexes .
  • Applications : Such complexes are studied for catalytic or material science applications due to their defined geometries and stability.

Comparison: The aminomethyl group in this compound could act as a chelating agent, but its primary amine (-NH₂) may favor different metal-binding modes compared to Schiff base ligands.

2-[(Dimethylamino)methyl]-4,6-dimethylphenol

Structural Differences :

  • Substituents: Methyl groups replace bromine atoms at the 4- and 6-positions, and the aminomethyl group is dimethylated (-CH₂N(CH₃)₂) .
  • Electronic Effects: Bromine’s electron-withdrawing nature increases acidity of the phenolic -OH compared to methyl groups. This could influence reactivity in substitution reactions or biological target interactions.

Implications: The dibromo substitution in this compound likely enhances electrophilic character and oxidative stability relative to the dimethyl analog.

2-Amino-4,6-dichlorophenol

Structural Differences :

  • Halogen Substitution: Chlorine replaces bromine, and an amino group (-NH₂) is directly attached to the aromatic ring instead of an aminomethyl .

Comparison: Bromine’s larger atomic size and polarizability may confer stronger hydrophobic interactions in biological systems compared to chlorine. The aminomethyl group could improve membrane permeability relative to the direct amino substitution.

Preparation Methods

Bromination of Phenol in Aqueous Medium

A high-yield method involves direct bromination of phenol in an aqueous medium using molecular bromine and sodium hypochlorite as an oxidizing agent. The process is carried out at mild temperatures (20-40 °C) with equimolar ratios of phenol, bromine, and sodium hypochlorite. The reaction proceeds over several hours, followed by aging of the reaction mixture to complete the bromination.

  • Procedure Summary:

    • Phenol (0.1 mol) is dissolved in water at 30 °C.
    • Molecular bromine (0.1 mol) is added gradually over 30 minutes.
    • Sodium hypochlorite solution (25%, 0.1 mol) is added over 45 minutes.
    • The mixture is stirred for an additional 3.5 hours.
    • The product mixture contains mainly 2,4-dibromophenol (79%) and 2,6-dibromophenol (20%).
    • The crude product is isolated by recrystallization from hexane.
    • Overall yield: 99.2% (combined dibromophenols), with 2,6-dibromophenol isolated at 20% of total product.
  • Advantages:

    • High conversion and yield.
    • No organic solvents required.
    • Mild reaction conditions.
    • Avoids formation of chlorobromophenols by excluding hydrochloric acid.
  • Reference: Russian patent RU1768574C details this method emphasizing the use of molecular bromine and sodium hypochlorite in water, yielding 2,6-dibromophenol with 20% selectivity and 99% overall yield.

Reduction of 4-Nitro-2,6-dibromophenol to 4-Amino-2,6-dibromophenol

An alternative route involves the reduction of 4-nitro-2,6-dibromophenol to the corresponding amino derivative:

  • Procedure Summary:

    • 4-Nitro-2,6-dibromophenol (10 mmol) is dissolved in ethanol and water.
    • Acetic acid is added to the mixture.
    • Iron powder (30 mmol) is added in batches at 80 °C.
    • The reaction mixture is maintained at 80 °C for 30 minutes.
    • After completion, the mixture is filtered hot, concentrated under reduced pressure.
    • The residue is extracted with ethyl acetate and water.
    • Organic layers are combined, dried, and concentrated.
    • The product is purified by column chromatography (ethyl acetate/petroleum ether 1:3).
    • Yield: 94.4% of 4-amino-2,6-dibromophenol.
  • Advantages:

    • High yield and purity.
    • Straightforward reduction using inexpensive iron powder.
    • Mild conditions avoid harsh reagents.
  • Reference: ChemicalBook synthesis protocol for 4-amino-2,6-dibromophenol.

The key step to obtain this compound is the introduction of the aminomethyl substituent at the ortho or para position relative to the phenol hydroxyl group.

Reductive Amination via Schiff Base Formation and Reduction

A widely used method involves two steps:

  • Schiff Base Formation:

    • The amino compound (e.g., 1,2,4-triazin-3-amine or other amines) is reacted with 4,6-dibromophenol aldehyde derivatives in ethanol under reflux for 4 hours.
    • This produces an imine (Schiff base) intermediate, which precipitates as a microcrystalline solid.
    • The product is filtered, dried, and recrystallized from chloroform/petroleum ether (1:1).
  • Reduction of Schiff Base to Aminomethyl Derivative:

    • The Schiff base is dissolved in methanol with gentle warming.
    • Sodium borohydride is added portion-wise, and the mixture is stirred for 1 hour.
    • The reaction mixture is heated to 40 °C for 10-15 minutes.
    • Methanol is evaporated under reduced pressure.
    • The residue is washed with water, dried, and recrystallized from chloroform/petroleum ether (1:1).
    • This yields the corresponding this compound derivative as a pale yellow microcrystalline powder.
Step Reagents/Conditions Outcome
1 Amino compound + aldehyde in ethanol, reflux 4 h Schiff base (imine) formation
2 Sodium borohydride in methanol, RT, then 40 °C Reduction to aminomethyl derivative
  • Yields: Typically high, e.g., 70-90% depending on amine used.

  • Reference: Der Pharma Chemica article describing synthesis of 2-(((1,2,4-triazin-3-yl)amino)methyl)-4,6-dibromophenol and analogs.

Alternative Aminomethylation via Benzimidazole Derivatives

Another method involves the synthesis of 2-(((1H-benzo[d]imidazol-2-yl)amino)methyl)-4,6-dibromophenol derivatives:

  • Procedure Summary:

    • Schiff base is formed by condensation of benzimidazole amine with 4,6-dibromophenol aldehyde.
    • Sodium borohydride reduction in methanol at low temperature (10 °C) is performed.
    • Reaction monitored by TLC, followed by concentration and recrystallization.
    • Yields of 70-90% are reported.
  • Reference: Indian Journal of Chemistry research article on benzimidazole derivatives of 4,6-dibromophenol.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct bromination of phenol Phenol Br2, NaOCl aqueous, 20-40 °C, aqueous medium 99 (combined dibromo) Produces mixture of 2,4- and 2,6-dibromophenol; 2,6-isomer ~20%
Reduction of 4-nitro-2,6-dibromophenol 4-Nitro-2,6-dibromophenol Fe powder, AcOH, EtOH/H2O, 80 °C 94.4 Efficient reduction to amino derivative
Schiff base formation + reduction 4,6-Dibromophenol aldehyde + amine Ethanol reflux (4 h), NaBH4 reduction in MeOH 70-90 Versatile for different amine substituents
Benzimidazole derivative synthesis Benzimidazole amine + 4,6-dibromophenol aldehyde NaBH4 reduction at 10 °C in MeOH 70-90 Specialized derivatives with bioactivity

Research Findings and Notes

  • The direct bromination method using molecular bromine and sodium hypochlorite is industrially attractive due to its simplicity, high yield, and environmentally benign aqueous medium without organic solvents.

  • Reduction of nitro precursors using iron powder is a classical, cost-effective method yielding high purity amino derivatives suitable for further functionalization.

  • Schiff base formation followed by sodium borohydride reduction is a robust and adaptable method to introduce various aminomethyl groups, enabling the synthesis of diverse derivatives for medicinal chemistry applications.

  • The choice of method depends on the availability of starting materials, desired substituents on the amine, and scale of synthesis.

The preparation of this compound involves a combination of selective bromination of phenol to obtain 4,6-dibromophenol, followed by introduction of the aminomethyl group through Schiff base formation and reduction. The most efficient and scalable methods include:

  • Direct bromination of phenol using bromine and sodium hypochlorite in water.
  • Reduction of nitro precursors to amino derivatives.
  • Reductive amination via Schiff bases with sodium borohydride.

These methods provide high yields, operational simplicity, and flexibility for derivative synthesis, making them valuable for research and industrial production.

Q & A

Q. How is 2-(Aminomethyl)-4,6-dibromophenol typically isolated from natural sources?

The compound is isolated from marine sponges (e.g., Dysidea granulosa) via sequential chromatography. Crude extracts are first fractionated using Sephadex LH-20 gel filtration, followed by silica gel chromatography with hexane-ethyl acetate gradients. Final purification may require recrystallization or HPLC for high-purity yields .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : 1H and 13C NMR identify functional groups and substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic bromine patterns.
  • X-ray crystallography : Single-crystal diffraction using SHELXL refines the structure, with phase determination via SHELXD for challenging datasets .

Q. What safety precautions are critical when handling this compound?

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Decontaminate spills with ethanol and adsorbents (e.g., diatomite).
  • Store in airtight containers away from oxidizers and light .

Advanced Research Questions

Q. How should experiments be designed to evaluate its antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution.
  • Controls : Include positive (e.g., ampicillin) and negative (solvent) controls.
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours .

Q. How can contradictions in reported bioactivity data be resolved?

  • Standardize Conditions : Ensure consistent bacterial strains, growth media, and incubation temperatures.
  • Dose-Response Validation : Replicate studies across multiple labs using identical compound batches.
  • Mechanistic Studies : Use transcriptomics to identify target pathways and rule off-target effects .

Q. What is known about its biosynthesis in marine symbionts?

The compound is biosynthesized by cyanobacteria (Oscillatoria spp.) in symbiosis with sponges. Proposed pathways involve bromoperoxidase-mediated halogenation of phenolic precursors. Isotopic labeling (13C/15N) and genomic analysis of biosynthetic gene clusters can elucidate enzymatic steps .

Q. What synthetic strategies optimize analogs for structure-activity relationship (SAR) studies?

  • Ullmann Coupling : Introduce bromine at specific positions using CuI catalysts.
  • Etherification : Modify the aminomethyl group via reductive amination.
  • Bioassays : Test analogs for antibacterial, antifungal, and cytotoxic activity to identify key functional groups .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Solubility Issues : Screen solvent mixtures (e.g., DMSO/water) to improve crystal growth.
  • Twinned Crystals : Use SHELXL’s TWIN command for refinement.
  • Heavy Atom Effects : Leverage bromine’s anomalous scattering for phase resolution in SHELXD .

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